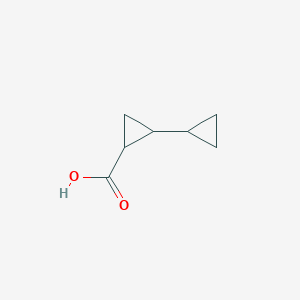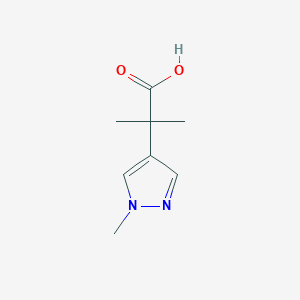
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid
Übersicht
Beschreibung
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a compound with the CAS Number: 1249313-28-7 . It has a molecular weight of 168.2 and its IUPAC name is the same as the given name . The compound is a powder in physical form .
Synthesis Analysis
While specific synthesis methods for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” were not found, there are general synthetic routes for imidazole and its derived products . Imidazole was first synthesized by glyoxal and ammonia . Imidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .
Molecular Structure Analysis
The InChI code for “2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is 1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a powder in physical form . It has a molecular weight of 168.2 . The compound is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals. Pyrazole derivatives have been found to possess various pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
-
Agrochemistry : Pyrazoles are also used in agrochemistry. They can be used to synthesize various pesticides and herbicides.
-
Coordination Chemistry : In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals. These complexes can have a variety of applications, including catalysis and materials science.
-
Organometallic Chemistry : Pyrazoles can also be used in organometallic chemistry. They can form organometallic compounds, which have applications in catalysis, materials science, and medicinal chemistry.
-
Synthesis of Other Chemical Compounds : Pyrazole derivatives can be used as intermediates in the synthesis of other chemical compounds. For example, 2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a compound that can be used in the synthesis of other chemicals .
-
Antileishmanial and Antimalarial Evaluation : Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the development of antileishmanial and antimalarial drugs .
-
Medicinal Chemistry and Drug Discovery : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals. Pyrazole derivatives have been found to possess various pharmacological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
-
Agrochemistry : Pyrazoles are also used in agrochemistry. They can be used to synthesize various pesticides and herbicides.
-
Coordination Chemistry : In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals. These complexes can have a variety of applications, including catalysis and materials science.
-
Organometallic Chemistry : Pyrazoles can also be used in organometallic chemistry. They can form organometallic compounds, which have applications in catalysis, materials science, and medicinal chemistry.
-
Synthesis of Other Chemical Compounds : Pyrazole derivatives can be used as intermediates in the synthesis of other chemical compounds. For example, 2-(1-Methyl-1H-pyrazol-4-yl)morpholine is a compound that can be used in the synthesis of other chemicals .
-
Antileishmanial and Antimalarial Evaluation : Some pyrazole derivatives have shown potent in vitro antipromastigote activity, which could be useful in the development of antileishmanial and antimalarial drugs .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-9-10(3)5-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGDWFIYTVOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)
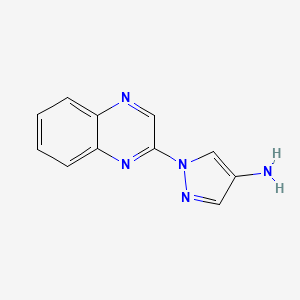
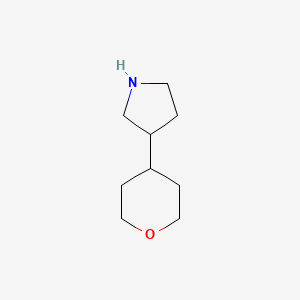
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)
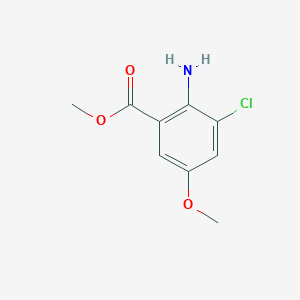
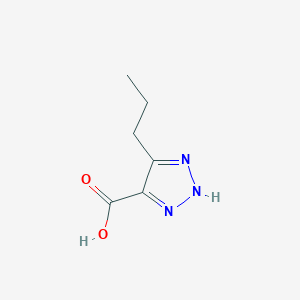
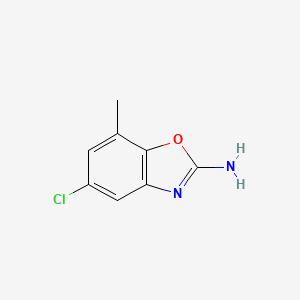
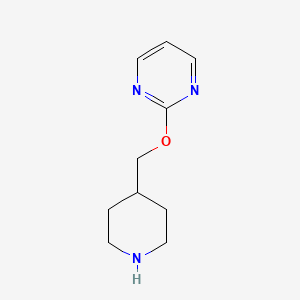
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)
![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)
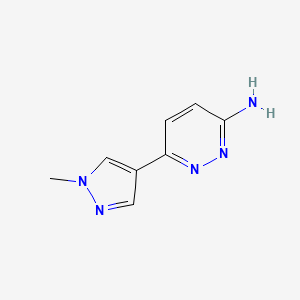
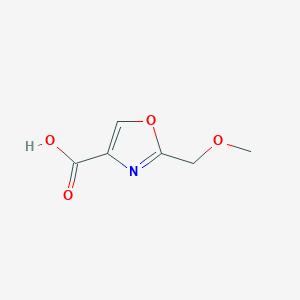
![1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1428080.png)
